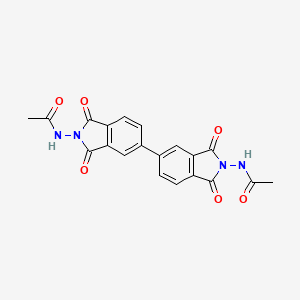
9-(ethylamino)-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(ethylamino)-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride, also known as EDDHA·HCl, is a chemical compound used in scientific research. It is a hydrochloride salt of EDDHA, a chelating agent that is commonly used in the pharmaceutical industry. EDDHA·HCl is used in various fields of research, including biochemistry, pharmacology, and physiology.
Mécanisme D'action
9-(ethylamino)-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride·HCl acts as a chelating agent by forming complexes with metal ions. The compound has a high affinity for metal ions and can remove them from solution. The chelation process can affect the biochemical and physiological properties of the metal ions, which can lead to changes in biological systems.
Biochemical and physiological effects:
9-(ethylamino)-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride·HCl has various biochemical and physiological effects. The compound can affect the activity of enzymes that require metal ions as cofactors. It can also affect the transport of metal ions across cell membranes. 9-(ethylamino)-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride·HCl has been shown to have antioxidant properties and can protect cells from oxidative stress. The compound can also affect the growth and development of plants by enhancing the uptake of iron.
Avantages Et Limitations Des Expériences En Laboratoire
9-(ethylamino)-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride·HCl has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. The compound has a high affinity for metal ions, which makes it an effective chelating agent. However, 9-(ethylamino)-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride·HCl has some limitations. It can form complexes with other molecules in solution, which can affect the accuracy of experiments. The compound can also be toxic to cells at high concentrations.
Orientations Futures
There are several future directions for research on 9-(ethylamino)-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride·HCl. One area of research is the development of new chelating agents with improved properties. Researchers are also investigating the use of 9-(ethylamino)-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride·HCl in the treatment of iron deficiency anemia. The compound has also been studied for its potential use in the treatment of cancer. Future research may also focus on the mechanisms of action of 9-(ethylamino)-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride·HCl and its effects on biological systems.
Conclusion:
9-(ethylamino)-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride·HCl is a chelating agent used in scientific research. The compound has various biochemical and physiological effects and is used in various fields of research. 9-(ethylamino)-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride·HCl has advantages and limitations for lab experiments, and there are several future directions for research on the compound. Overall, 9-(ethylamino)-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride·HCl is an important compound in scientific research and has the potential to contribute to the development of new drugs and treatments.
Méthodes De Synthèse
9-(ethylamino)-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride·HCl can be synthesized by reacting ethylamine with dimethyl acridone in the presence of hydrochloric acid. The reaction produces 9-(ethylamino)-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride·HCl as a white crystalline powder. The purity of the compound can be improved by recrystallization.
Applications De Recherche Scientifique
9-(ethylamino)-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride·HCl is widely used in scientific research as a chelating agent. It is used to chelate metal ions such as iron, copper, and zinc. The compound has been used in various studies to investigate the role of metal ions in biological systems. 9-(ethylamino)-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride·HCl is also used in the pharmaceutical industry to develop new drugs.
Propriétés
IUPAC Name |
9-(ethylamino)-3,3-dimethyl-2,4-dihydroacridin-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O.ClH/c1-4-18-16-11-7-5-6-8-12(11)19-13-9-17(2,3)10-14(20)15(13)16;/h5-8H,4,9-10H2,1-3H3,(H,18,19);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFTBGPGVXNBULE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C2C(=NC3=CC=CC=C31)CC(CC2=O)(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(Ethylamino)-3,3-dimethyl-2,4-dihydroacridin-1-one;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-({4-[3-(aminosulfonyl)-4-methylphenyl]-1-phthalazinyl}amino)phenyl]acetamide](/img/structure/B6136484.png)
![ethyl (4-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-3,5-dimethyl-1H-pyrazol-1-yl)acetate](/img/structure/B6136491.png)
![5-(1,3-benzodioxol-5-ylmethylene)-2-[(2-methylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B6136493.png)
![7-(cyclohexylmethyl)-2-[(4-methyl-1H-imidazol-2-yl)methyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6136506.png)
![N-({[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]amino}carbonothioyl)-4-(4-morpholinyl)-3-nitrobenzamide](/img/structure/B6136511.png)
![2-(2-{3-[2-(1-naphthylamino)ethyl]-4-oxo-3,4-dihydro-2-quinazolinyl}ethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B6136525.png)
![5-[1-amino-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B6136538.png)
![1-{[2-(4-methoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-(1,3-thiazol-2-yl)piperidine](/img/structure/B6136539.png)
![2-({[(butylamino)carbonyl]oxy}imino)-N-phenylacetamide](/img/structure/B6136551.png)
![2-benzyl-5-isopropyl-3-(1-naphthyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B6136559.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-2-(1H-tetrazol-1-yl)acetamide](/img/structure/B6136561.png)

![2-[2-(2-chloro-4-fluorophenoxy)propanoyl]-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide](/img/structure/B6136572.png)
